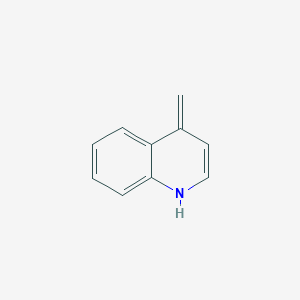
Quinoline,1,4-dihydro-4-methylene-(9ci)
Description
Quinoline,1,4-dihydro-4-methylene-(9CI) is a partially hydrogenated quinoline derivative characterized by a methylene group (-CH₂-) at the 4-position of the quinoline core. The "1,4-dihydro" designation indicates that two hydrogen atoms are added to the aromatic quinoline ring (at positions 1 and 4), reducing its aromaticity and altering its electronic properties.
Properties
CAS No. |
139266-01-6 |
|---|---|
Molecular Formula |
C10H9N |
Molecular Weight |
143.18 g/mol |
IUPAC Name |
4-methylidene-1H-quinoline |
InChI |
InChI=1S/C10H9N/c1-8-6-7-11-10-5-3-2-4-9(8)10/h2-7,11H,1H2 |
InChI Key |
ZBSARQBOJOXXST-UHFFFAOYSA-N |
SMILES |
C=C1C=CNC2=CC=CC=C12 |
Canonical SMILES |
C=C1C=CNC2=CC=CC=C12 |
Synonyms |
Quinoline, 1,4-dihydro-4-methylene- (9CI) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Quinoline,1,4-dihydro-4-methylene-(9ci) can be achieved through various methods. One common approach involves the reaction of 2-aminobenzyl alcohol with formaldehyde under acidic conditions, followed by cyclization to form the quinoline ring. Another method includes the use of palladium-catalyzed cross-coupling reactions, where 2-bromoaniline reacts with an appropriate methylene donor in the presence of a palladium catalyst .
Industrial Production Methods: Industrial production of Quinoline,1,4-dihydro-4-methylene-(9ci) typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Methylene-1H-quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-4-carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of Quinoline,1,4-dihydro-4-methylene-(9ci) can yield 4-methylquinoline using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products:
Oxidation: Quinoline-4-carboxylic acid.
Reduction: 4-Methylquinoline.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
4-Methylene-1H-quinoline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Quinoline,1,4-dihydro-4-methylene-(9ci) involves its interaction with various molecular targets and pathways. In biological systems, it can inhibit the activity of certain enzymes, disrupt DNA replication, and induce apoptosis in cancer cells. The compound’s ability to interact with multiple targets makes it a promising candidate for therapeutic applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
Quinoline derivatives exhibit diverse chemical and physical properties depending on substituents and saturation. Below is a structured comparison of Quinoline,1,4-dihydro-4-methylene-(9CI) with key analogs:
Structural Comparison
- Fully aromatic quinolines (e.g., chloroquine, hydroxychloroquine): These retain full aromaticity, enabling strong π-π interactions and planar geometry. The 4-position is typically substituted with heterocyclic moieties like piperazine or oxazine rings, enhancing biological activity .
- 1,4-Dihydroquinolines: Partial saturation reduces aromatic stabilization, increasing susceptibility to oxidation. For example, 6-hydroxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid () features a keto group at position 4, which stabilizes the structure via conjugation, unlike the methylene group in the target compound .
- Quinolones: These are oxidized analogs with a carbonyl group at position 4. highlights that quinolones (e.g., compounds IX, X) exhibit higher molar extinction coefficients (ε ≈ 19,000 M⁻¹cm⁻¹) than quinolines (ε ≈ 6,000–9,000 M⁻¹cm⁻¹) due to enhanced conjugation .
Photophysical Properties
A comparative analysis of UV-Vis and fluorescence properties is summarized below:
Note: The methylene group in the target compound likely reduces conjugation compared to quinolones, resulting in lower ε and Φ values.
Research Findings and Implications
Substituent Influence : Electron-donating groups (e.g., methoxy in ’s 4k) enhance stability, while electron-withdrawing groups (e.g., chloro in 4k) improve electrophilic substitution .
Synthetic Flexibility : Pd-catalyzed cross-coupling () and carbodiimide-mediated activation () are versatile for introducing diverse substituents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


